![molecular formula C8H5ClO2 B1310584 2-Oxo-2-phenylacetyl chloride CAS No. 25726-04-9](/img/structure/B1310584.png)
2-Oxo-2-phenylacetyl chloride
Overview
Description
“2-Oxo-2-phenylacetyl chloride” is a chemical compound with the molecular formula C8H5ClO2 . It is also known by other names such as benzeneacetyl chloride, a-oxo-, benzoylformyl chloride, and oxo (phenyl)acetyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Oxo-2-phenylacetyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H .
Physical And Chemical Properties Analysis
The molecular weight of 2-Oxo-2-phenylacetyl chloride is approximately 168.58 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.
Scientific Research Applications
Carbohydrate Protection in Organic Synthesis
“2-Oxo-2-phenylacetyl chloride” has been utilized as a protecting group for carbohydrates in organic synthesis. This application is crucial for the synthesis of various saccharides, which are essential components in numerous biological processes and pharmaceuticals .
Anti-inflammatory Research
In pharmaceutical research, this compound has shown potential as an inhibitor of protein denaturation, which is a significant factor in anti-inflammatory activity. This suggests that “2-Oxo-2-phenylacetyl chloride” could be used in the development of new anti-inflammatory drugs .
Perfumery Fixative
The compound has been studied for its fixative effects in fine fragrances and eau-de-toilette, where it helps to slow down fragrance evaporation, thereby prolonging the scent’s longevity on the skin .
Mechanism of Action
Target of Action
2-Oxo-2-phenylacetyl chloride is primarily used as a protecting group for carbohydrates . It plays a crucial role in the synthesis of different OPAc-protected saccharides .
Mode of Action
The compound interacts with saccharides to form OPAc-protected saccharides . This interaction involves the use of phenyl-glyoxalic acid, 2-oxo-2-phenylacetyl chloride, or phenyl-glyoxal as a coupling reagent .
Biochemical Pathways
The primary biochemical pathway affected by 2-Oxo-2-phenylacetyl chloride is the synthesis of carbohydrates . The compound acts as a protecting group, allowing for the orthogonal protection of hydroxyl groups that can be unmasked independently . This is particularly important in the synthesis of oligosaccharides, which play vital roles in cell recognition, signaling, and are involved in a broad range of biological processes .
Result of Action
The primary result of the action of 2-Oxo-2-phenylacetyl chloride is the formation of OPAc-protected saccharides . These protected saccharides can then be used in further biochemical reactions, contributing to the synthesis of complex carbohydrates .
Action Environment
The efficacy and stability of 2-Oxo-2-phenylacetyl chloride are influenced by various environmental factors. For instance, the compound’s effectiveness as a protecting group can be affected by the presence of other chemical reagents, the pH of the environment, and the temperature at which the reaction is carried out
properties
IUPAC Name |
2-oxo-2-phenylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGOFPJWZUXKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454582 | |
Record name | 2-oxo-2-phenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylacetyl chloride | |
CAS RN |
25726-04-9 | |
Record name | 2-oxo-2-phenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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